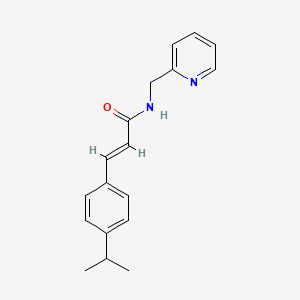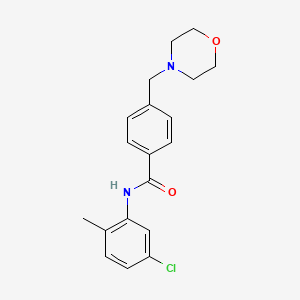![molecular formula C14H19N3O2 B5888168 N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5888168.png)
N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide, also known as CPI-455, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. CPI-455 is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in gene transcription, making them an attractive target for the development of new therapeutics.
Mechanism of Action
N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide exerts its pharmacological effects by selectively inhibiting the BET family of proteins, which are involved in gene transcription. BET proteins bind to acetylated histones and recruit other proteins to initiate gene transcription. By inhibiting BET proteins, N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide prevents the expression of genes that are critical for cancer cell growth and inflammation. The compound has also been shown to regulate the expression of genes involved in cardiac function.
Biochemical and Physiological Effects:
N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide has been shown to have a range of biochemical and physiological effects in various disease conditions. In cancer cells, N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. Inflammatory cytokines are also suppressed by N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide, leading to reduced inflammation. In animal models of heart failure, N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide improves cardiac function by reducing fibrosis and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide is its selectivity for BET proteins, which reduces the risk of off-target effects. The compound has also been shown to have good pharmacokinetic properties, making it an attractive candidate for drug development. However, the synthesis of N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide is complex and requires expertise in organic chemistry. Additionally, the compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide. One area of interest is the development of new analogs with improved pharmacological properties. Another area of research is the identification of biomarkers that can predict response to N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide treatment. Additionally, the compound's potential for combination therapy with other anticancer agents is an area of interest. Finally, further studies are needed to determine the safety and efficacy of N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide in human clinical trials.
Conclusion:
In conclusion, N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide is a novel chemical compound that has shown promising therapeutic potential in various disease conditions. The compound selectively inhibits the BET family of proteins, which play a critical role in gene transcription. N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide has been shown to have anti-cancer, anti-inflammatory, and cardio-protective effects in preclinical studies. However, further research is needed to determine the safety and efficacy of N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide in human clinical trials.
Synthesis Methods
The synthesis of N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide involves a multi-step process that starts with the reaction of 3-pyridinecarboximidamide with cyclopentylpropanoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then purified through column chromatography to obtain N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide in its pure form. The synthesis of N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and cardiovascular diseases. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines, which play a critical role in the inflammatory response. Additionally, N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide has been shown to improve cardiac function in animal models of heart failure.
properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3-cyclopentylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c15-14(12-6-3-9-16-10-12)17-19-13(18)8-7-11-4-1-2-5-11/h3,6,9-11H,1-2,4-5,7-8H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIPJWQJOYWOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CCC(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5888094.png)
![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)
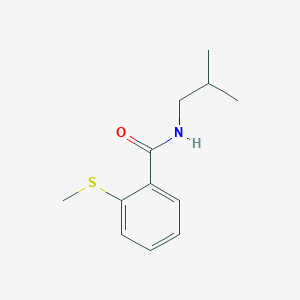
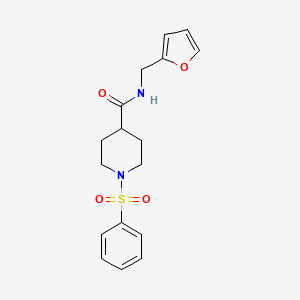
![1-[2-(3-phenoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5888123.png)
![nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5888136.png)
![ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5888138.png)
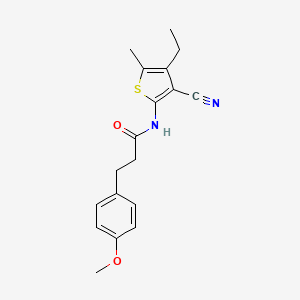
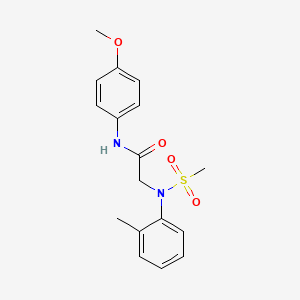
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5888154.png)
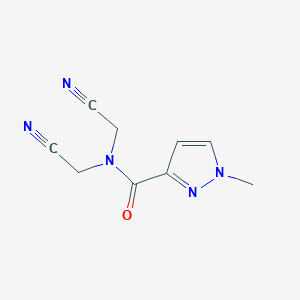
![N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5888165.png)
